5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Catalog No.
S12646965
CAS No.
M.F
C23H25N3O4S
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-y...

Product Name

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-5-imino-2H-pyrrol-3-ol

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H25N3O4S/c1-14(6-8-16-5-4-10-30-16)26-12-18(27)21(22(26)24)23-25-17(13-31-23)15-7-9-19(28-2)20(11-15)29-3/h4-5,7,9-11,13-14,24,27H,6,8,12H2,1-3H3

InChI Key

VAPAQSUREMNFPB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CO1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound characterized by its unique molecular structure. This compound integrates several functional groups, including an amino group, a thiazole ring, and a pyrrolone moiety. The presence of these structural features suggests potential pharmacological significance, particularly in medicinal chemistry. The thiazole and pyrrolone components are known for their roles in various biological activities, making this compound of interest for further research.

The chemical reactivity of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one can be explored through various reactions typical of compounds containing amino and carbonyl groups. Notable reactions include:

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be performed with agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group may participate in nucleophilic substitution reactions with halides or other electrophiles.

These reactions can help in modifying the compound for enhanced biological activity or to synthesize derivatives.

The biological activity of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one is attributed to its interaction with specific molecular targets. The compound may exhibit:

  • Anticancer properties: Due to the presence of the thiazole ring and other functional groups that can modulate enzyme activity related to cancer progression.
  • Anti-inflammatory effects: It may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

The exact mechanisms are still under investigation but are likely linked to its ability to bind to various biological receptors and enzymes.

The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving thioamides and haloketones.
  • Pyrrolone Formation: Subsequent cyclization with appropriate carbonyl compounds leads to the formation of the pyrrolone structure.

Reaction conditions often require catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. Optimization of these conditions is crucial for achieving high yields and purity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its promising biological activities, it could serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Research: It may be used in studies investigating the mechanisms of action of thiazole and pyrrolone derivatives.

Interaction studies are essential for understanding how 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one interacts with biological targets. These studies often involve:

  • Binding Affinity Assays: To determine how effectively the compound binds to specific enzymes or receptors.
  • In vitro Studies: To assess its biological effects on cell lines relevant to cancer or inflammation.

These studies provide insights into the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one. Some notable examples include:

Compound NameStructural FeaturesBiological Activity
5-amino-N-(thiazol) derivativesSimilar thiazole structureVarious biological activities
4-Amino-thiazole derivativesThiazole ring; amine groupAnticancer activity
5-(4-methoxybenzoyl)-thiazoleAryl ketone; methoxy substitutionAntioxidant properties

The uniqueness of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-y]-1-[4-(furan-2-y)butan -2-y] -1,2-dihydro -3H-pyrrol -3-one lies in its specific combination of functional groups and potential for diverse biological activity compared to these similar compounds. Its complex structure may offer distinct interaction profiles with biological targets that are not present in simpler analogues.

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

439.15657746 g/mol

Monoisotopic Mass

439.15657746 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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